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Compound of Interest

Compound Name: 896683-84-4 (Racemate)
CAS No.: 896683-78-6
Cat. No.: B1489517
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Executive Summary & Analytical Strategy

Subject Identity: CAS 896683-84-4 refers to Osimertinib (free base), also known as AZD9291.
It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to irreversibly bind to the
EGFR T790M mutation.[1][2][3][4]

The Analytical Challenge: The critical quality attribute (CQA) of Osimertinib is the integrity of its
acrylamide "warhead" (the Michael acceptor). This moiety is responsible for the covalent
cysteine binding that defines the drug's efficacy. However, this same feature makes the
molecule susceptible to hydrolysis and polymerization. Therefore, analytical protocols must be
designed not just for purity, but to specifically detect "warhead-compromised" degradants (e.g.,
des-acryloyl impurities or dimers).

Core Analytical Workflow: The following diagram outlines the logical flow for full
characterization, moving from bulk identification to stability profiling.
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Figure 1: Integrated analytical workflow for Osimertinib characterization, prioritizing structural
confirmation before quantitative profiling.

Physicochemical Profile & Method Design

Before attempting chromatographic separation, one must understand the molecule's behavior
in solution. Osimertinib is amphiphilic with ionizable centers that dictate buffer selection.
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Property Value Analytical Implication

Molecular Formula C2sH33N702 Monoisotopic Mass: 499.27 Da

Requires high pH buffers (pH >
pKa (Basic) ~9.5 (Aliphatic amine) 10) or acidic buffers (pH < 3) to

suppress tailing.

Secondary ionization site;
pKa (Weak Base) ~4.4 (Aniline) affects retention in mid-pH

ranges.

Highly lipophilic; requires high
LogP ~4.5 % organic modifier (ACN) for

elution.

Poor water solubility. Diluents
Solubility DMSO, Methanol must contain >50% organic

solvent.

Primary detection wavelength
UV Max 268 nm
for HPLC assays.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: Quantify Osimertinib purity and detect key degradants (N-oxide, Des-methyl, and
Acrylamide hydrolysis products).

Expert Insight: Standard C18 methods often fail to resolve the des-acryloyl impurity because it
is structurally very similar to the parent. We utilize an Ammonium Acetate buffer system.[5]
Although phosphate buffers offer better pH stability, they are incompatible with downstream MS
detection. Acetate provides a volatile, MS-compatible alternative that maintains sufficient ionic
strength to mask silanol interactions with the basic amine tail of Osimertinib.

Method parameters

e Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

e Column: Phenomenex Kinetex C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 pum).
Why? The XBridge technology resists high pH degradation if basic mobile phases are used.
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» Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 or unadjusted).

o Mobile Phase B: Acetonitrile (100%).

e Flow Rate: 1.0 mL/min.[6]

e Column Temp: 30°C.

e Detection: 268 nm (Primary), 210 nm (Impurity check).

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 920 10 Initial equilibration.
Hold to elute polar
2.0 90 10
degradants.
Shallow gradient to
15.0 30 70 _
resolve isomers.
Column wash
20.0 10 20 (lipophilic
contaminants).
25.0 90 10 Re-equilibration.

Self-Validating Criteria (System Suitability)

e Tailing Factor (T): Must be < 1.5. If T > 1.5, increase buffer ionic strength or check column

age.

» Resolution (Rs): > 2.0 between Osimertinib and nearest impurity (usually the N-oxide).

e Precision: RSD of 6 replicate injections < 1.0%.

Protocol 2: High-Sensitivity LC-MS/MS Bioanalysis

Objective: Quantify Osimertinib in plasma or complex matrices (PK/PD studies).
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Expert Insight: Osimertinib ionizes strongly in ESI(+) mode due to the terminal dimethylamine
group. However, the fragmentation pattern is unique. The transition m/z 500.3 - 72.1 is the
most sensitive (quantifier) but can be non-specific in dirty matrices because m/z 72 is a
common amine fragment. We recommend monitoring a second transition (m/z 500.3 - 455.2)
as a qualifier to ensure specificity.

Mass Spectrometry Parameters

« lonization: Electrospray lonization (ESI) Positive.[2]
e Scan Mode: Multiple Reaction Monitoring (MRM).

e Precursor lon: [M+H]* = 500.3 m/z.

MRM Transitions Table

Transition Precursor Collision Structural
Product (m/z) o
Type (m/z) Energy (eV) Origin
Cleavage of
Quantifier 500.3 72.1 ~35 dimethylamine
tall
Loss of
Qualifier 1 500.3 455.2 ~25 dimethylamine
(-45 Da)
Loss of
Qualifier 2 500.3 442.2 ~40 acrylamide
moiety

Fragmentation Logic Diagram
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Figure 2: ESI(+) Fragmentation pathway for Osimertinib. The m/z 72 fragment is high intensity
but low specificity; m/z 455 retains the core structure.

Protocol 3: Structural Confirmation (NMR)
Objective: Verify the presence of the acrylamide double bond (critical for covalent binding).
Protocol:

e Solvent: Dissolve 10 mg of Osimertinib in 0.6 mL DMSO-d6. Note: Avoid CDCI3 as the free
base may aggregate or degrade slowly due to trace acidity in chloroform.

e Instrument: 400 MHz (or higher) NMR.
» Key Diagnostic Signals (1H NMR):

o Acrylamide Protons: Look for the characteristic dd/d signals in the 5.7 — 6.7 ppm region.
Disappearance or shifting of these peaks indicates polymerization or hydrolysis.

o Indole NH: Broad singlet around 10-11 ppm.

o Dimethylamine: Singlet (6H) around 2.2 — 2.3 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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